molecular formula C6H9N3 B11924238 2-Methylpyridine-3,5-diamine CAS No. 896160-68-2

2-Methylpyridine-3,5-diamine

Cat. No.: B11924238
CAS No.: 896160-68-2
M. Wt: 123.16 g/mol
InChI Key: CROPTYVMBJLHJX-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,5-diamine is an organic compound with the molecular formula C₆H₉N₃ It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 5th positions and a methyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyridine-3,5-diamine can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by reduction. The nitration step introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the direct amination of 2-methylpyridine using ammonia or amines under high pressure and temperature conditions, often in the presence of a catalyst such as Raney nickel.

Industrial Production Methods

Industrial production of this compound typically employs continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce 2-methylated pyridines .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methylpyridine-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyridine-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methyl group can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the amino groups, making it less reactive in certain chemical reactions.

    3,5-Diaminopyridine: Lacks the methyl group, which can influence its binding properties and reactivity.

    2,4-Diaminopyridine: Has amino groups at different positions, affecting its chemical behavior and applications.

Uniqueness

2-Methylpyridine-3,5-diamine is unique due to the combination of its methyl and amino groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations .

Properties

IUPAC Name

2-methylpyridine-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-6(8)2-5(7)3-9-4/h2-3H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROPTYVMBJLHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719413
Record name 2-Methylpyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-68-2
Record name 2-Methylpyridine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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